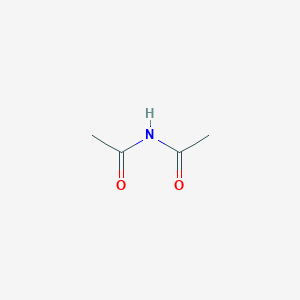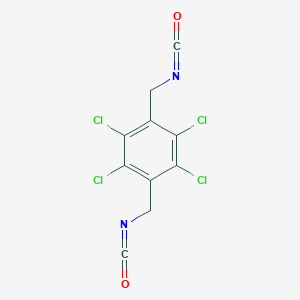
Benzene, 1,2,4,5-tetrachloro-3,6-bis(isocyanatomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,2,4,5-tetrachloro-3,6-bis(isocyanatomethyl)-, commonly known as TDI, is an organic compound extensively used in the production of polyurethane foams, coatings, adhesives, and sealants. TDI is a highly reactive substance and is classified as a potent sensitizer and respiratory irritant.
科学的研究の応用
TDI has numerous scientific research applications, including the production of polyurethane foams, coatings, adhesives, and sealants. TDI is also used as a reagent in the synthesis of various organic compounds. Additionally, TDI is used in the production of medical devices such as catheters and prosthetic implants.
作用機序
TDI is a potent sensitizer and respiratory irritant. It can cause severe respiratory distress, asthma, and other respiratory disorders. TDI is also known to cause skin sensitization, leading to allergic contact dermatitis. The mechanism of action of TDI involves the formation of reactive intermediates that react with cellular proteins and DNA, leading to cellular damage and inflammation.
生化学的および生理学的効果
TDI exposure can cause a wide range of biochemical and physiological effects. TDI can cause oxidative stress, leading to the production of reactive oxygen species and cellular damage. TDI exposure can also cause inflammation and immune system dysfunction, leading to asthma and other respiratory disorders. Additionally, TDI exposure can cause skin sensitization, leading to allergic contact dermatitis.
実験室実験の利点と制限
TDI is a highly reactive substance and is widely used in laboratory experiments. TDI is a potent sensitizer and respiratory irritant, making it an ideal substance for studying respiratory and immune system disorders. However, TDI is also highly toxic and can cause severe health effects, making it challenging to work with in laboratory settings.
将来の方向性
There are numerous future directions for TDI research. One area of research is the development of safer and less toxic alternatives to TDI in the production of polyurethane foams, coatings, adhesives, and sealants. Another area of research is the development of new therapies for respiratory and immune system disorders caused by TDI exposure. Additionally, further research is needed to better understand the mechanism of action of TDI and its effects on cellular proteins and DNA.
Conclusion:
In conclusion, TDI is a highly reactive substance widely used in the production of polyurethane foams, coatings, adhesives, and sealants. TDI is a potent sensitizer and respiratory irritant that can cause severe respiratory and skin disorders. TDI has numerous scientific research applications, and further research is needed to better understand its mechanism of action and develop safer alternatives.
合成法
TDI is synthesized by the reaction of toluene diisocyanate with chlorine gas in the presence of a catalyst. The resulting product is then purified to obtain TDI. The synthesis method of TDI is well-established and widely used in the industry.
特性
CAS番号 |
16325-38-5 |
|---|---|
製品名 |
Benzene, 1,2,4,5-tetrachloro-3,6-bis(isocyanatomethyl)- |
分子式 |
C10H4Cl4N2O2 |
分子量 |
326 g/mol |
IUPAC名 |
1,2,4,5-tetrachloro-3,6-bis(isocyanatomethyl)benzene |
InChI |
InChI=1S/C10H4Cl4N2O2/c11-7-5(1-15-3-17)8(12)10(14)6(9(7)13)2-16-4-18/h1-2H2 |
InChIキー |
UXIKMAOGSBQRNJ-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)CN=C=O)Cl)Cl)N=C=O |
正規SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)CN=C=O)Cl)Cl)N=C=O |
その他のCAS番号 |
16325-38-5 |
同義語 |
1,4-Bis(isocyanatomethyl)-2,3,5,6-tetrachlorobenzene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




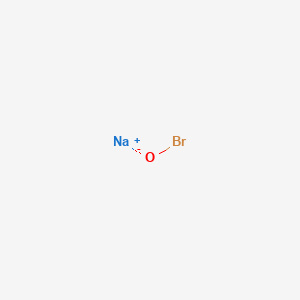
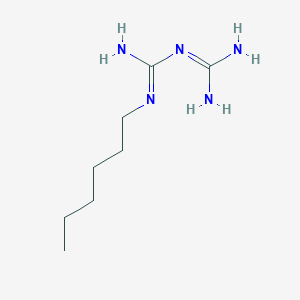
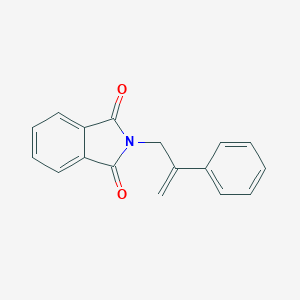

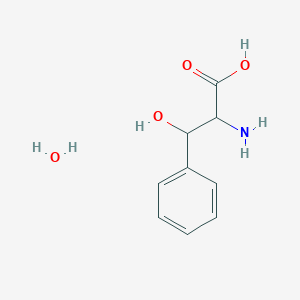
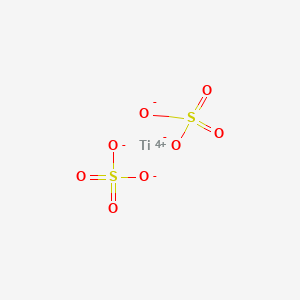
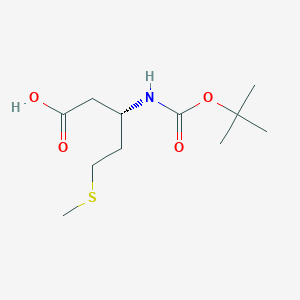
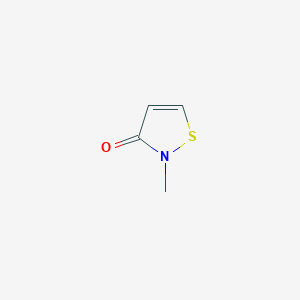
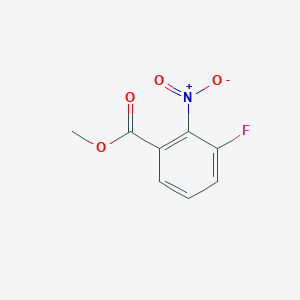
![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)
![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)
![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)
